2,4-Dichloro-5-methylbenzenesulfonyl chloride
Overview
Description
The compound of interest, 2,4-Dichloro-5-methylbenzenesulfonyl chloride, is a derivative of benzenesulfonyl chloride with specific substitutions on the benzene ring. It is related to various other chlorinated benzenesulfonyl chlorides and has potential applications in the synthesis of other chemical compounds, including pharmaceuticals, pesticides, and dyes.
Synthesis Analysis
The synthesis of chlorinated benzenesulfonyl chlorides typically involves the chlorosulfonation of chlorinated benzenes. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, can be synthesized from bis(4-amino-2-chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration . Similarly, 2,4-Dichloro-5-methylbenzenesulfonyl chloride could be synthesized through a chlorosulfonation reaction of the corresponding chlorinated toluene derivative.
Molecular Structure Analysis
The molecular structure of chlorinated benzenesulfonyl chlorides is characterized by a planar benzene ring with substituents that can influence the reactivity and physical properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, showing a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This structural information is crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Chlorinated benzenesulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. They can react with amines to form sulfonamides, as seen in the reaction of 2-formylbenzenesulfonyl chloride with primary amines . The reactivity of free chlorine constituents like Cl₂ and Cl₂O toward aromatic ethers has been assessed, indicating that the structure of the organic compound influences its susceptibility to chlorination . These reactions are important for the synthesis of a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenesulfonyl chlorides are influenced by their molecular structure. Electron diffraction and quantum-chemical studies provide insights into the bond lengths, angles, and conformations of these molecules . For example, the molecular structure of 2-methylbenzenesulfochloride has been studied, revealing specific bond lengths and angles that define its geometry . These properties are essential for predicting the behavior of the compound in different environments and for its application in chemical syntheses.
Scientific Research Applications
Chemical Derivatives and Potential Applications
2,4-Dichloro-5-methylbenzenesulfonyl chloride can be transformed into various derivatives through chemical reactions. For instance, it can be converted into substituted benzenesulfonyl chlorides, which are of interest as potential herbicides (Cremlyn & Cronje, 1979). These derivatives can be further reacted with nucleophilic reagents to form different compounds, indicating their utility in diverse chemical synthesis processes.
Synthesis of Key Intermediates for Pesticides
This chemical also plays a role in the synthesis of intermediates used in the production of pesticides. For example, a variant of this compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, is used in synthesizing key intermediates for the preparation of certain herbicides (Xiao-hua Du et al., 2005).
Production of High-Purity Compounds
In another study, a method was developed to prepare 4-(methylsulfonyl)benzoic acid from a related compound, 4-methylbenzenesulfonyl chloride. This process achieves a high purity of over 98% and is considered environmentally friendly, suitable for large-scale production (H. Yin, 2002).
Synthesis of Sterically Hindered Organic Molecules
A study synthesized two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating their use in creating sterically hindered organic molecules. These molecules have potential applications in various chemical processes due to their unique molecular and electronic structures (Rublova et al., 2017).
Solvent-Dependent Radical Bromination
2,4-Dichloro-5-methylbenzenesulfonyl chloride is involved in solvent-dependent radical bromination processes, indicating its utility in creating diverse chemical compounds. This process has implications for the synthesis of various pharmaceutical agents (Quartara et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKCDYLPLBSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182536 | |
Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylbenzenesulfonyl chloride | |
CAS RN |
28286-86-4 | |
Record name | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28286-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28286-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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